molecular formula C16H28N2OS B2531315 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320220-63-9

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2531315
CAS No.: 2320220-63-9
M. Wt: 296.47
InChI Key: XYTIBWAUIKZRKB-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a chemical compound with a unique structure that includes a cyclopentyl group, a thiolan ring, and a diazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reaction of appropriate amines with cyclic ketones under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Thiolan Ring: The thiolan ring is formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; typically carried out in polar solvents.

Major Products Formed

Scientific Research Applications

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of both the thiolan and diazepane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIBWAUIKZRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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